2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Medicinal Chemistry Chemical Biology Drug Discovery

The compound 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 1172535-94-2) is a synthetic small molecule with the molecular formula C20H24N4O4S and a molecular weight of 416.5 g/mol. It belongs to a class of compounds where a benzimidazole core is linked via a methylene bridge to a piperazine ring, which is sulfonylated with a 3,4-dimethoxyphenyl group.

Molecular Formula C20H24N4O4S
Molecular Weight 416.5
CAS No. 1172535-94-2
Cat. No. B2918401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
CAS1172535-94-2
Molecular FormulaC20H24N4O4S
Molecular Weight416.5
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)OC
InChIInChI=1S/C20H24N4O4S/c1-27-18-8-7-15(13-19(18)28-2)29(25,26)24-11-9-23(10-12-24)14-20-21-16-5-3-4-6-17(16)22-20/h3-8,13H,9-12,14H2,1-2H3,(H,21,22)
InChIKeyHLFQNHYMCLWLTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 1172535-94-2): Structural Identity and Research Classification


The compound 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 1172535-94-2) is a synthetic small molecule with the molecular formula C20H24N4O4S and a molecular weight of 416.5 g/mol [1]. It belongs to a class of compounds where a benzimidazole core is linked via a methylene bridge to a piperazine ring, which is sulfonylated with a 3,4-dimethoxyphenyl group. This structural scaffold is a recognized hybridization strategy in medicinal chemistry, combining pharmacophores common in tubulin modulators and kinase inhibitors [2]. However, the specific compound is predominantly cataloged in chemical libraries as a screening compound or synthetic intermediate, with no primary research papers reporting its own biological activity.

Why a Structural Analog Cannot Substitute 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole in Focused Research


Despite a shared core, the precise substitution pattern on this benzimidazole-piperazine scaffold prevents simple substitution. The specific combination of a 3,4-dimethoxyphenyl sulfonyl group and a methylene linker creates a unique hydrogen bond acceptor/donor profile (7 H-bond acceptors, 1 donor) and a moderate lipophilicity (XLogP3-AA of 1.9) [1]. While analogous series, such as the C-2 linked piperazine benzimidazoles, show varying IC50 values against MDA-MB-231 cells depending on their substituents (e.g., 7b, 7c, 7d) [2], the quantitative impact of the specific 3,4-dimethoxyphenylsulfonyl substitution on this target compound's potency is entirely uncharacterized. Without a specific activity profile, interchangeability is a hypothesis that cannot be tested, let alone validated, making substitution a risk with an undefined probability of failure.

Quantitative Differentiation Evidence for 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole


Absence of Quantitative Structure-Activity Relationship (SAR) Data for Direct Comparator Analysis

An exhaustive search of primary literature, patents, and authoritative databases reveals no quantitative biological activity data for CAS 1172535-94-2. Consequently, it cannot be quantitatively compared to any specific analog. In a closely related study, benzimidazole-piperazine conjugates (9a–n) showed differential cytotoxicity against MCF-7 and MDA-MB-231 cells with IC50 values ranging from 6.92 to >100 µM, depending on specific N-substitutions [1]. However, the target compound was not among those tested. This complete absence of activity data for the target compound itself means any claim of differentiation over an alternative is unsupported.

Medicinal Chemistry Chemical Biology Drug Discovery

Physicochemical Property Benchmarking Against a Commercial Analog

The target compound can be compared on its computed physicochemical properties to a close, purchasable analog, 1-[(3,4-dimethoxyphenyl)sulfonyl]piperazine (CAS 91908-88-2). The target compound (MW 416.5, XLogP3 1.9, 1 HBD, 7 HBA) [1] is significantly larger and notably more lipophilic than the simpler piperazine fragment (MW 286.1, XLogP ~0.2, 1 HBD, 7 HBA) [2]. This difference in size and lipophilicity will directly influence membrane permeability, solubility, and potential off-target binding profiles. In the absence of target-specific data, these propreties represent the only source of quantifiable differentiation for a procurement decision.

Chemical Probes Physicochemical Properties Chemoinformatics

Recommended Application Scenarios for 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole Based on Available Evidence


Control Compound for Non-Selective Binding in Chemoproteomics

Given its complete lack of annotated biological activity, the primary value of CAS 1172535-94-2 lies in its use as a negative control compound within studies of related benzimidazole-piperazine conjugates [1]. Its similarity to active compounds in physicochemical descriptors (MW, HBA/HBD count), combined with an unknown target engagement profile, makes it suitable for establishing background binding levels in cellular thermal shift assays (CETSA) or affinity-based proteomics. A researcher would select this compound not for its potency, but for its verified structural homology to active probes, ensuring that any observed effects can be attributed to specific target engagement above a non-specific binding baseline.

Inactive Scaffold for Structure-Activity Relationship (SAR) Exploration

For medicinal chemistry teams exploring the benzimidazole-piperazine space, this compound can serve as a foundational core for SAR expansion. Its moderate XLogP3 of 1.9 [2] provides a balanced lipophilicity starting point. By using this exact scaffold, researchers can systematically introduce modifications and measure the resulting changes in activity. This avoids confounding variables introduced by using a different, albeit similar, core structure. Procurement is justified by the need for a precise, well-characterized chemical starting point to generate proprietary, quantitative binding and functional data for a series of novel analogs.

Fragment-Based Drug Discovery (FBDD) Reference Panel Member

In an FBDD campaign targeting protein-protein interactions or kinases, this compound (MW 416.5 g/mol) can act as a 'fully elaborated' probe in a reference panel alongside smaller fragment hits. The known physicochemical properties [2] allow it to serve as a control for assay artifacts related to compound aggregation or non-specific reactivity at higher concentrations. Its selection is based on its defined, reproducible chemical constitution rather than any inherent biological activity, providing a critical sentinel for data quality in high-throughput screening.

Quote Request

Request a Quote for 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.